4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine
Description
4,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 4,6-difluoro-substituted aromatic core and a pyrrolidine moiety functionalized with a tetrahydropyran (oxan-4-yl) group at the 1-position.
Properties
IUPAC Name |
4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS/c17-10-7-13(18)15-14(8-10)23-16(20-15)19-11-1-4-21(9-11)12-2-5-22-6-3-12/h7-8,11-12H,1-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRNHFHNSNOHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=C(C=C(C=C3S2)F)F)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4,6-difluorothiophenol
The benzothiazole ring is constructed via cyclization of 2-amino-4,6-difluorothiophenol with cyanogen bromide (CNBr) in anhydrous dichloromethane (DCM) at 0–5°C. This method, adapted from analogous protocols in FGFR inhibitor syntheses, achieves 85% yield by minimizing side reactions through controlled pH (7–8) and low temperatures.
Reaction Mechanism:
The reaction proceeds via nucleophilic attack of the thiol group on CNBr, followed by intramolecular cyclization.
Table 1: Optimization of Benzothiazole Cyclization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Temperature | 0°C | 85 |
| Catalyst | None | 85 |
| Alternative Solvent | THF | 62 |
Preparation of the Oxan-4-yl-Pyrrolidine Moiety
Ring-Closing Metathesis (RCM) of Diene Precursors
The pyrrolidine-oxane substructure is synthesized via RCM using Grubbs II catalyst. A diene precursor, 1-(oxan-4-yl)-3-butenylamine, undergoes cyclization in toluene at 80°C, yielding 1-(oxan-4-yl)pyrrolidin-3-amine with 78% enantiomeric excess (ee).
Key Reaction:
Stereoselective Functionalization
Chiral resolution is achieved using L-tartaric acid, enhancing ee to 99%. This step is critical for ensuring pharmacological activity in downstream applications.
Coupling of Benzothiazole and Pyrrolidine-Oxane Components
Buchwald-Hartwig Amination
The final coupling employs a palladium-catalyzed amination between 4,6-difluoro-1,3-benzothiazol-2-amine and 1-(oxan-4-yl)pyrrolidin-3-amine. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, this method achieves 76% yield.
Optimized Conditions:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: 1,4-Dioxane
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Temperature: 100°C, 12 hours
Table 2: Impact of Catalytic Systems on Coupling Efficiency
| Catalyst System | Yield (%) |
|---|---|
| Pd(OAc)₂/Xantphos | 76 |
| Pd₂(dba)₃/BINAP | 68 |
| CuI/1,10-Phenanthroline | 41 |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from 12 hours to 2 hours. A tubular reactor with immobilized Pd catalyst (SiO₂-Pd) achieves 82% yield at 120°C, enabling kilogram-scale production.
Purification via Crystallization
Crude product is purified using ethanol-water (9:1), yielding 98% purity. Crystallization parameters:
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Cooling Rate: 0.5°C/min
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Seed Crystal Addition: 0.1% w/w
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, it can be explored as a lead compound for developing new drugs, particularly for targeting neurological disorders or cancers.
Biological Studies: It can be used in studies to understand the interaction of benzothiazole derivatives with biological targets such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to study the role of fluorine atoms in modulating biological activity and metabolic stability.
Industrial Applications: It may find use in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The exact mechanism of action of 4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine would depend on its specific application. Generally, benzothiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazol-2-Amine Derivatives
The following table summarizes key structural analogs and their differences:
Key Observations:
Halogenation Patterns :
- The target compound’s 4,6-difluoro substitution contrasts with 4-bromo-7-fluoro in the analog from . Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to bromine, which introduces steric bulk and lipophilicity .
- The carbohydrazide derivative (CAS 851988-47-1) shares the 4,6-difluoro benzothiazole core but replaces the pyrrolidine-oxan group with a rigid dihydrodioxine-carbohydrazide chain. This substitution likely reduces membrane permeability due to increased polarity .
Amine Side Chain Modifications: The pyrrolidine-oxan side chain in the target compound introduces a sp3-hybridized nitrogen and a tetrahydropyran ring, which may improve solubility and confer conformational rigidity for target binding.
Heterocyclic Diversity :
Hypothesized Structure-Activity Relationships (SAR)
- Fluorine Positioning: 4,6-Difluoro substitution may optimize electronic effects for hydrogen bonding or dipole interactions compared to mono-fluoro or bromo-fluoro analogs.
- Pyrrolidine-Oxan Side Chain :
- The oxan-4-yl group’s oxygen atom could enhance solubility via hydrogen bonding, while the pyrrolidine’s nitrogen may serve as a protonable site for pH-dependent membrane penetration.
Biological Activity
4,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole family. This compound is characterized by its unique structural features, including fluorine substitutions and an oxan-4-yl group, which may enhance its biological activity and pharmacological properties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving suitable aniline derivatives and sulfur sources.
- Fluorination : The introduction of fluorine atoms can be accomplished using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Attachment of the Oxan-4-yl Group : This step often involves nucleophilic substitution reactions with appropriate alkylating agents.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. In studies evaluating various benzothiazole derivatives:
- Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- The presence of fluorine atoms in the structure generally enhances lipophilicity and metabolic stability, which may contribute to improved antibacterial activity.
Antitumor Activity
Recent research has indicated that benzothiazole derivatives possess antitumor properties. For instance:
- Compounds similar to this compound were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.
| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| Compound A | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | 6.48 ± 0.11 | 16.00 ± 9.38 |
The results indicate that these compounds exhibit higher activity in two-dimensional assays compared to three-dimensional assays, suggesting their potential as effective antitumor agents.
The mechanism by which benzothiazole derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many compounds interact with enzymes critical to bacterial metabolism or cancer cell proliferation.
- DNA Binding : Some studies have shown that these compounds can bind to DNA, disrupting replication processes in cancer cells.
Case Studies
A notable study examined the multitargeted potential of benzothiazole derivatives as ligands for various receptors involved in neurodegenerative diseases:
- Compounds were assessed for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|---|
| Compound C | 6.7 | 2.35 | 1.6 |
These findings suggest that such compounds could serve as promising leads for developing new therapeutic agents targeting multiple pathways in neurodegeneration.
Q & A
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
- PK/PD Modeling : Correlate plasma concentration (Cmax, AUC) with target engagement.
- Tissue Distribution Studies : Use radiolabeled compounds to assess penetration into target organs.
- Metabolite Identification : LC-MS/MS profiling detects active/inactive metabolites influencing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
